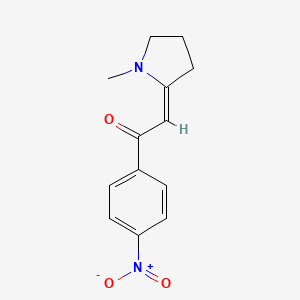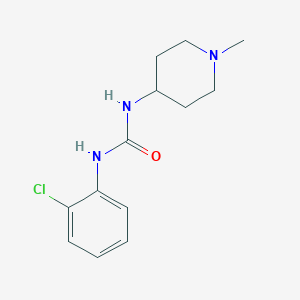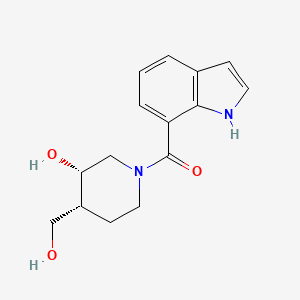
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has been used recreationally and has been associated with adverse health effects.
Wirkmechanismus
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone acts primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This results in an increase in the activity of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been found to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, decreased appetite, and increased motor activity. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has limitations as a research tool due to its potential for abuse and adverse health effects.
Zukünftige Richtungen
Future research on 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could focus on developing safer and more effective treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could also be used as a tool for studying the role of dopamine and norepinephrine in addiction and other psychiatric disorders. Additionally, further research could explore the potential of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone as a therapeutic agent for conditions such as pain and obesity.
Synthesemethoden
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is synthesized from piperonal and 2-bromopropiophenone through a reaction that involves condensation, reduction, and oxidation. The synthesis of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is complex and requires specialized equipment and knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been shown to have affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Eigenschaften
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXNRHHVYSFJG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)

